Brevinin-1DR precursor is a member of the Brevinin family of antimicrobial peptides, which are primarily derived from the skin secretions of certain frog species. These peptides exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The Brevinin-1DR precursor is specifically noted for its potential therapeutic applications due to its ability to neutralize lipopolysaccharides, which are components of the outer membrane of Gram-negative bacteria.
Brevinin-1DR is isolated from the skin of the Rana species, particularly Rana draytonii. The peptide's precursor is identified through cDNA sequencing techniques that analyze the skin transcriptome of these frogs, revealing a sequence that encodes the peptide along with a signal peptide necessary for its secretion .
Brevinin-1DR belongs to the class of antimicrobial peptides, specifically categorized under the Brevinin superfamily. This group is characterized by their cationic nature and ability to interact with anionic bacterial membranes, leading to microbial cell lysis. The classification of Brevinin peptides is based on their amino acid composition and structural features, which are crucial for their biological functions .
The synthesis of Brevinin-1DR and its analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and incorporation of modifications at specific residues. The synthesized peptides are purified using high-performance liquid chromatography (HPLC), ensuring high purity levels necessary for biological assays.
The synthesis process generally includes:
Brevinin-1DR exhibits an amphipathic α-helical structure when in contact with lipid membranes. In aqueous solutions, it predominantly exists in a random coil conformation but transitions to a helical form in membrane-mimetic environments. This structural adaptability is crucial for its interaction with bacterial membranes.
The molecular formula and weight of Brevinin-1DR can be determined based on its amino acid sequence, which typically includes several cationic residues that enhance its membrane-disrupting capabilities. The presence of disulfide bridges in some Brevinin variants contributes to their structural stability and functional efficacy .
Brevinin-1DR engages in various chemical interactions, primarily with bacterial membranes. Its mechanism involves:
Experimental studies often utilize circular dichroism spectroscopy and surface plasmon resonance imaging to analyze these interactions quantitatively. These methods allow researchers to observe conformational changes and binding affinities in real-time .
The antimicrobial action of Brevinin-1DR can be described through three primary models:
Studies have shown that Brevinin peptides can significantly reduce bacterial viability by disrupting membrane integrity within minutes of exposure, demonstrating their rapid action against pathogens.
Brevinin-1DR typically exhibits:
The chemical properties include:
Relevant analyses often involve determining minimum inhibitory concentrations against various bacterial strains, showcasing its potency as an antimicrobial agent .
Brevinin-1DR holds promise in several scientific fields:
Research continues to explore these applications further, particularly focusing on optimizing peptide design for enhanced efficacy and reduced cytotoxicity .
Brevinin-1DR was first isolated through peptidomic analysis of skin secretions from the Japanese brown frog Rana dybowskii (Dybowski's brown frog) collected on Tsushima Island, Japan. This peptide belongs to the extensively studied brevinin-1 family of antimicrobial peptides (AMPs), which are integral components of amphibian innate immunity. The purification process involved reverse-phase high-performance liquid chromatography (HPLC) of skin extracts, followed by mass spectrometry-based structural characterization [4] [6]. Brevinin-1DR exhibits the characteristic hallmarks of brevinin-1 peptides: a relatively short chain length (typically 24 residues), cationic properties, and a C-terminal disulfide-bridged cyclic domain known as the "Rana box" with the consensus sequence Cys¹⁸-(Xaa)₄-Lys-Cys²⁴. This structural motif is considered essential for stabilizing the amphipathic α-helical conformation and mediating interactions with microbial membranes [4].
Rana dybowskii occupies a distinctive phylogenetic position within the Japanese brown frogs (Rana temporaria group). This species thrives in woodland and wetland habitats across Northeast Asia, but faces population declines due to habitat fragmentation and exploitation for traditional medicine. The discovery of Brevinin-1DR contributes to understanding the species' chemical defense mechanisms and provides insights into the ecological pressures driving peptide diversification in isolated populations like those on Tsushima Island [4] [6].
The brevinin superfamily represents one of the most evolutionarily successful and ubiquitous AMP groups in ranid frogs, comprising two primary subfamilies: brevinin-1 (shorter chains ~24 residues) and brevinin-2 (longer chains ~34 residues). Since the discovery of the first brevinins in 1992 from Rana brevipoda porsa, over 350 variants have been documented, showcasing remarkable structural diversity across species [2] [8]. This diversity arises from repeated gene duplication events and positive selection pressure, enabling frogs to adapt to diverse pathogen challenges across ecological niches. Brevinins primarily function through membranolytic mechanisms – their cationic and amphipathic properties facilitate electrostatic interactions with anionic bacterial phospholipids, leading to membrane disruption via "carpet-like" or "barrel-stave" models [2] [7].
Beyond direct microbicidal activity, certain brevinins exhibit immunomodulatory functions. For instance, Brevinin-1GHd from Hoplobatrachus rugulosus binds lipopolysaccharide (LPS) with high affinity (Kd = 6.49 ± 5.40 mM) and suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by inhibiting the MAPK signaling pathway in macrophages [1]. This LPS-neutralizing capacity represents a sophisticated adaptation to mitigate septic shock during infections. The evolutionary trajectory of brevinins illustrates a transition from purely antimicrobial agents toward multifunctional immune regulators – a critical advantage in pathogen-rich amphibian habitats. Their sporadic distribution across anuran families (e.g., abundant in Ranidae but absent in Bufonidae) suggests this defense strategy confers selective advantages in specific ecological contexts rather than being essential for survival [9] [2].
Phylogenetic analysis of brevinin-1 sequences provides valuable insights into taxonomic relationships among Japanese brown frogs. Maximum parsimony analyses of amino acid sequences strongly support a sister-group relationship between R. dybowskii (source of Brevinin-1DR) and R. pirica, with weaker support linking R. okinavana and R. tsushimensis [4] [6]. These relationships align with prior mitochondrial DNA and allozyme studies but offer finer resolution at the peptide level. Brevinin-1DR shares the family-defining invariant residues Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴, but displays species-specific variations in the central region that modulate biological activity and membrane selectivity [4].
Table 1: Structural and Functional Features of Brevinin-1 Peptides from Japanese Brown Frogs
Species | Peptide Name | Key Sequence Features | Biological Activities |
---|---|---|---|
R. dybowskii | Brevinin-1DR | Conserved Rana box; species-specific N-terminal variations | Growth inhibition of S. aureus and E. coli; Hemolytic activity |
R. pirica | Brevinin-1PR | C-terminal amidation; acyclic variants | Potent anti-Pseudomonas activity |
R. okinavana | Brevinin-1OK | Lacks disulfide bridge; C-terminal amidation | Broad-spectrum antimicrobial activity |
R. tagoi | Brevinin-1TG | Melittin-like structure | Antibacterial and hemolytic |
Notably, R. dybowskii and closely related species (R. ornativentris, R. pirica) possess a diploid chromosome number of 2n=24, distinguishing them from other Japanese brown frogs (2n=26). This karyological divergence correlates with unique peptide modifications in brevinin-1 precursors. For example, R. okinavana produces "acyclic" brevinin-1 peptides lacking the canonical disulfide bridge but featuring C-terminal amidation – a structural convergence that maintains helical stability and functionality despite the loss of the Rana box [7]. Brevinin-1DR retains the ancestral disulfide bridge but exhibits amino acid substitutions (e.g., hydrophobic residue enrichment in its N-terminal domain) that enhance its lytic activity against Gram-negative bacteria compared to orthologs from R. sakuraii or R. tagoi [4] [6].
Table 2: Sequence Divergence in Brevinin-1 Peptides Across Select Species
Position | Invariant Residue | R. dybowskii (Brevinin-1DR) | R. pirica (Brevinin-1PR) | R. okinavana (Brevinin-1OKa) |
---|---|---|---|---|
9 | Ala | Ala | Ala | Ala |
14 | Variable | Pro¹⁴ | Leu¹⁴ | Pro¹⁴ |
18 | Cys | Cys¹⁸ | Cys¹⁸ | Absent |
23 | Lys | Lys²³ | Lys²³ | Lys²³ |
24 | Cys | Cys²⁴ | Cys²⁴ | Absent |
C-terminus | Variable | Free acid | Amide | Amide |
This sequence plasticity underscores how gene duplication and diversifying selection within the brevinin-1 precursor genes have fine-tuned host defense mechanisms in geographically isolated populations. The structural variations directly influence functional properties – for instance, the Pro¹⁴ residue in Brevinin-1DR introduces a stable helical kink that enhances membrane penetration, while C-terminal amidation in R. okinavana peptides compensates for Rana box loss by increasing cationicity and hydrogen bonding potential [7] [4]. Such adaptations highlight the dynamic interplay between ecological pressures, genetic innovation, and peptide functionality in amphibian immune systems.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0